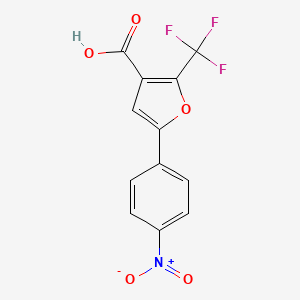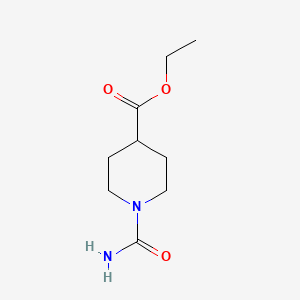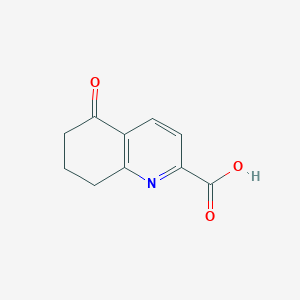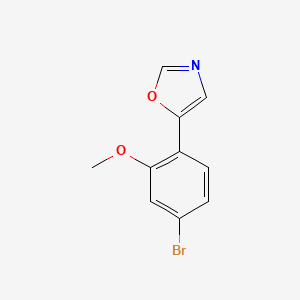![molecular formula C8H7BrN2 B6358482 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1540538-11-1](/img/structure/B6358482.png)
6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 . This compound is used for research purposes .
Molecular Structure Analysis
The linear structure formula of this compound is C8H7BrN2 . The InChI Key is FGQVFNJXOVQUCQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and exhibits inhibitory activity against CYP1A2 . The compound has a Log Po/w (iLOGP) of 1.84 . Its water solubility is 0.162 mg/ml .Mécanisme D'action
6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is known to act as an inhibitor of certain enzymes. It does this by binding to the active site of the enzyme and blocking its activity. The exact mechanism of action is not yet fully understood, but it is thought to involve the formation of a covalent bond between the this compound and the enzyme's active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known to act as an inhibitor of certain enzymes, and it has been shown to have some anti-inflammatory and antioxidant properties in vitro. Additionally, this compound has been shown to have some anti-cancer activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in laboratory experiments has several advantages. It is a stable compound, and it is relatively easy to synthesize and purify. Additionally, it can be used as a starting material for the synthesis of other heterocyclic compounds. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to obtain in large quantities, and it can be expensive.
Orientations Futures
The potential applications of 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in scientific research are vast. Some potential future directions include further investigation into its anti-inflammatory and antioxidant properties, as well as its potential anti-cancer activity. Additionally, further research could be done to better understand its mechanism of action as an enzyme inhibitor. Finally, this compound could be used as a starting material for the synthesis of other biologically active compounds.
Méthodes De Synthèse
6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-methylpyrrole with bromine in the presence of a base, such as sodium hydroxide. This reaction yields this compound in high yield. Other methods for the synthesis of this compound include the reaction of 2-methylpyrrole with bromine in the presence of a palladium catalyst, or the reaction of 2-methylpyrrole with bromine in the presence of a Lewis acid.
Applications De Recherche Scientifique
6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine has a variety of applications in scientific research. It is commonly used as a building block in the synthesis of biologically active compounds, such as selective inhibitors of certain enzymes. This compound is also used as an analytical tool to detect and quantify certain compounds. Additionally, this compound can be used as a starting material for the synthesis of other heterocyclic compounds.
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-6-2-3-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHAAPXJKHPPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)
![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)



![6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95%](/img/structure/B6358454.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6358467.png)



